molecular formula C23H27N3O5 B11392793 N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide

Cat. No.: B11392793
M. Wt: 425.5 g/mol
InChI Key: OOFOYUWTBHOASH-UHFFFAOYSA-N
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Description

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide is a complex organic compound characterized by its unique structure, which includes an oxadiazole ring and phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions. The phenoxyacetamide moiety is then introduced via nucleophilic substitution reactions, often using phenols and acyl chlorides in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Solvent selection and purification techniques like recrystallization or chromatography are also crucial to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products

The major products formed from these reactions include various substituted oxadiazoles, amines, and halogenated derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide
  • N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide
  • N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide

Uniqueness

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide stands out due to its specific structural features, which confer unique chemical and biological properties

Properties

Molecular Formula

C23H27N3O5

Molecular Weight

425.5 g/mol

IUPAC Name

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide

InChI

InChI=1S/C23H27N3O5/c1-6-28-18-9-8-17(12-19(18)29-7-2)21-23(26-31-25-21)24-20(27)13-30-22-15(4)10-14(3)11-16(22)5/h8-12H,6-7,13H2,1-5H3,(H,24,26,27)

InChI Key

OOFOYUWTBHOASH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=C(C=C(C=C3C)C)C)OCC

Origin of Product

United States

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